![molecular formula C26H29N5O3S B2487311 2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide CAS No. 1359218-11-3](/img/structure/B2487311.png)

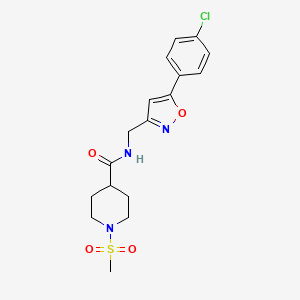

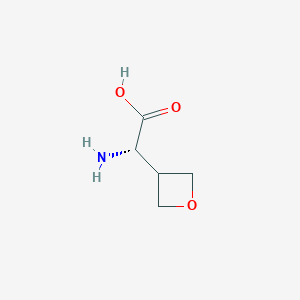

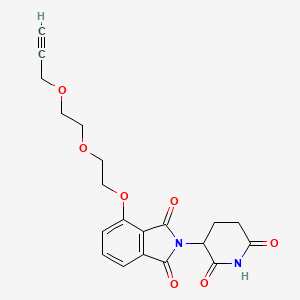

2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine analogues, including compounds structurally related to the one , involves complex synthetic pathways. A notable method involves palladium-catalyzed C-C coupling reactions as key steps. These processes are designed to introduce various functional groups, enhancing the compound's biological activity and solubility. Taylor and Patel (1992) discussed the synthesis of similar compounds, highlighting the importance of halogen substitution and coupling reactions in creating pyrazolopyrimidine derivatives with potential antitumor activity (Taylor & Patel, 1992).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives, including those similar to the specified compound, is characterized by the presence of multiple heterocyclic rings. These structures often undergo detailed analysis using techniques such as X-ray diffraction and density functional theory (DFT) to determine bond lengths, angles, and overall molecular geometry. Studies by Huang et al. (2020) on related compounds provide insights into the geometric and electronic properties, emphasizing the importance of heteroatoms in influencing the molecule's reactivity and interaction with biological targets (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound category is significantly influenced by its functional groups and molecular structure. The presence of an acetamide group and a thioether linkage in the molecule suggests reactivity towards nucleophilic addition and substitution reactions. These reactions are pivotal for further modifications and derivatization of the core structure, enabling the exploration of new biological activities. The work by Al-Sanea et al. (2020) on acetamide derivatives demonstrates how structural modifications can impact anticancer activity, offering a basis for developing new therapeutic agents (Al-Sanea et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : The research has shown significant interest in synthesizing novel heterocyclic compounds derived from pyrazolopyrimidin and related frameworks due to their potential biological activities. For example, compounds have been synthesized for their anti-inflammatory and analgesic properties, demonstrating significant cyclooxygenase inhibition and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity : Several studies have focused on the synthesis of pyrazolopyrimidin derivatives for their potential anticancer activities. These compounds have been tested against various cancer cell lines, showing inhibitory activities that could lead to new therapeutic agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial and Antibacterial Applications : The synthesis of new heterocycles containing pyrazolopyrimidin and thiazolopyrimidin derivatives has been geared towards developing compounds with antimicrobial and antibacterial activities. These studies aim to address the growing concern of antibiotic resistance by introducing novel agents with effective antimicrobial properties (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Insecticidal Activity : Research into the synthesis of heterocyclic compounds incorporating thiadiazole and pyrazolopyrimidin moieties has also explored their potential as insecticidal agents. These compounds have been evaluated for their efficacy against various pests, contributing to the development of new insecticidal formulations (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Propiedades

IUPAC Name |

2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O3S/c1-4-31-24-23(18(2)29-31)28-26(30(25(24)33)16-20-10-12-21(34-3)13-11-20)35-17-22(32)27-15-14-19-8-6-5-7-9-19/h5-13H,4,14-17H2,1-3H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUAUUJWALNZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)